N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a cyclopentyl group, a hydroxyethoxy moiety, and a tetrahydropyran ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
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Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the reaction of cyclopentanol with ethylene oxide under basic conditions to form 1-(2-hydroxyethoxy)cyclopentanol.
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Coupling with Tetrahydropyran: : The next step involves the coupling of the cyclopentyl intermediate with a tetrahydropyran derivative. This can be done using a Friedel-Crafts acylation reaction, where the cyclopentyl intermediate is reacted with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Amidation: : The final step is the amidation reaction, where the resulting product is treated with an amine, such as methylamine, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyethoxy group in the compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: HNO₃ for nitration, Br₂ for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets in biological systems. The hydroxyethoxy group can form hydrogen bonds with amino acid residues in proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-hydroxyethoxy)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-((1-(2-hydroxyethoxy)cyclopropyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-((1-(2-hydroxyethoxy)cyclobutyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Uniqueness
Compared to these similar compounds, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a unique cyclopentyl ring, which may confer different steric and electronic properties. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c22-12-15-25-19(8-4-5-9-19)16-21-18(23)20(10-13-24-14-11-20)17-6-2-1-3-7-17/h1-3,6-7,22H,4-5,8-16H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFOJGIHBGEGQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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